Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl-
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Overview
Description
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- is an organic compound belonging to the class of aminobenzoic acids and derivatives. It contains an amine group attached to the benzene moiety, making it a significant compound in various chemical and biological applications .
Preparation Methods
The synthesis of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- involves several classical routes. One common method is the condensation of 1,5-diketone with ammonia followed by nitric acid oxidation . Another approach is the reaction of dienamine and ketone in the presence of Vilsmeier type 1-substituted-1,2,3-benzotriazole reagent . Industrial production methods often utilize microwave-irradiated Hantzsch reaction or combinatorial approaches for the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and Vilsmeier reagents for substitution . Major products formed from these reactions include nicotinonitriles and other substituted pyridines .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of various medicines and agrochemicals due to its antimicrobial properties . In biology, it exhibits a powerful inhibiting effect on gastric ulcers in rats . In the field of material science, pyridine derivatives are used as metal chelating agents and in supramolecular chemistry .
Mechanism of Action
The mechanism of action of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. It acts as a metal chelating agent, forming complexes with metal ions, which can inhibit certain biological processes . The amine group attached to the benzene moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- can be compared with other similar compounds such as 4-Amino-N-(2-pyridinyl)benzamide and 2-(p-Aminobenzamido)pyridine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- lies in its potent antimicrobial properties and its ability to inhibit gastric ulcers .
Properties
CAS No. |
36987-32-3 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(2,6-dimethylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-3-8-13(10(2)16-9)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,17,18) |
InChI Key |
LYQGEPVEGHFFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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